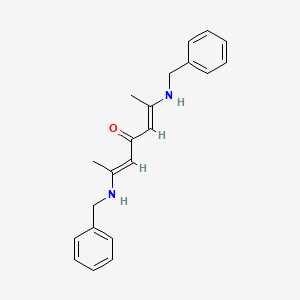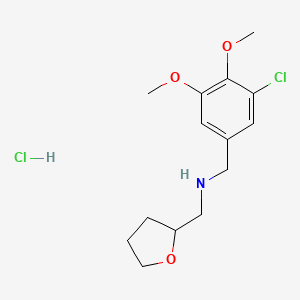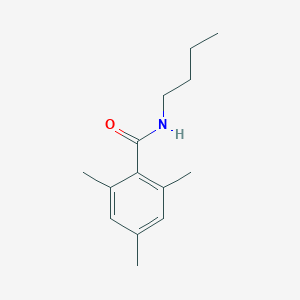
2,6-bis(benzylamino)hepta-2,5-dien-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis(benzylamino)hepta-2,5-dien-4-one, also known as BBH, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BBH is a highly conjugated molecule with a unique structure that makes it a valuable tool for investigating different biochemical and physiological processes.
Mechanism of Action
2,6-bis(benzylamino)hepta-2,5-dien-4-one's mechanism of action is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that induce apoptosis in cancer cells. This compound has also been shown to interact with metal ions by forming chelates, which can affect their biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of cancer cells by affecting their cell cycle progression. Additionally, this compound has been shown to have antioxidant properties by scavenging free radicals.
Advantages and Limitations for Lab Experiments
2,6-bis(benzylamino)hepta-2,5-dien-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also highly conjugated, making it a valuable tool for investigating different biochemical and physiological processes. However, this compound has some limitations, including its low solubility in water, which can affect its bioavailability. Additionally, this compound's mechanism of action is not fully understood, which can limit its applications in certain fields.
Future Directions
There are several future directions for 2,6-bis(benzylamino)hepta-2,5-dien-4-one research. One potential direction is to investigate its potential as a therapeutic agent for treating cancer. Additionally, this compound can be further explored as a fluorescent probe for detecting and quantifying metal ions. This compound can also be used as a building block for constructing organic semiconductors for use in electronic devices. Further research is needed to fully understand this compound's mechanism of action and its potential applications in different fields.
Conclusion:
This compound is a unique compound that has gained attention in scientific research due to its potential applications in various fields. Its highly conjugated structure makes it a valuable tool for investigating different biochemical and physiological processes. This compound has been shown to have anti-cancer properties, act as a fluorescent probe for metal ions, and be used in organic electronics. Further research is needed to fully understand this compound's mechanism of action and its potential applications in different fields.
Synthesis Methods
2,6-bis(benzylamino)hepta-2,5-dien-4-one can be synthesized using different methods, but the most common one involves the reaction of 2,5-hexanedione with benzylamine in the presence of a base catalyst. The reaction yields this compound as a yellow crystalline solid with a melting point of 191-193°C. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
2,6-bis(benzylamino)hepta-2,5-dien-4-one has been used in various scientific research studies due to its unique properties. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. This compound has also been used as a fluorescent probe for detecting and quantifying metal ions such as copper, iron, and zinc. Additionally, this compound has been used in the field of organic electronics as a building block for constructing organic semiconductors.
properties
IUPAC Name |
(2E,5E)-2,6-bis(benzylamino)hepta-2,5-dien-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-17(22-15-19-9-5-3-6-10-19)13-21(24)14-18(2)23-16-20-11-7-4-8-12-20/h3-14,22-23H,15-16H2,1-2H3/b17-13+,18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEKEEURYMBRJX-HBKJEHTGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C=C(C)NCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)/C=C(/NCC1=CC=CC=C1)\C)/NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5419698.png)
![5-(1H-indol-1-ylmethyl)-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5419712.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5419725.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5419727.png)
![1'-(cyclopropylcarbonyl)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5419734.png)
![3,3-dimethyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5419735.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5419742.png)

![1-(3-methoxyphenyl)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-2-propen-1-one](/img/structure/B5419748.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5419752.png)

![N-[(3-methylphenyl)(phenyl)methyl]propanamide](/img/structure/B5419780.png)
![7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5419786.png)